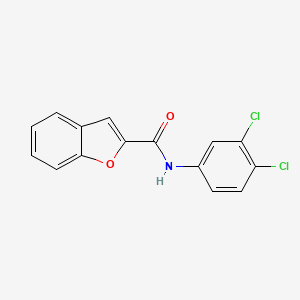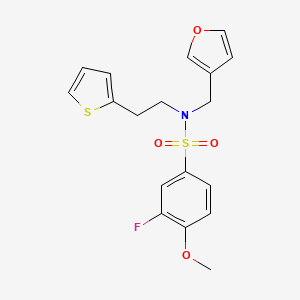![molecular formula C11H15N3O B2625005 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine CAS No. 85102-38-1](/img/structure/B2625005.png)
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine is a complex organic compound that features both an imidazole ring and a morpholine ring
準備方法
The synthesis of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine typically involves multi-step organic synthesisThe reaction conditions often require the use of a base such as sodium hydroxide and a solvent like toluene .
化学反応の分析
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl position, using reagents like sodium azide or halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce various functional groups .
科学的研究の応用
4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar compounds to 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine include:
4-(prop-2-yn-1-yl)morpholine: Lacks the imidazole ring, making it less versatile in biochemical applications.
1-(prop-2-yn-1-yl)-1H-imidazole: Lacks the morpholine ring, which may reduce its solubility and bioavailability.
4-{[4-(prop-2-yn-1-yl)phenyl]methyl}morpholine:
The uniqueness of this compound lies in its dual-ring structure, which provides a balance of reactivity and solubility, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWUGIBQOYBFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN=C1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2624928.png)
![2-[(4-Methylcyclohexyl)oxy]benzaldehyde](/img/structure/B2624931.png)

![N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2624934.png)



![5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine](/img/structure/B2624944.png)
